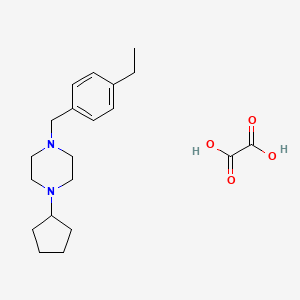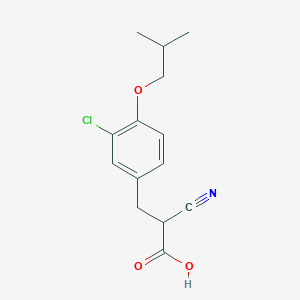
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
Vue d'ensemble
Description
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid, also known as CIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science. CIPO belongs to the family of aryloxypropanoic acid herbicides and is primarily used as a selective herbicide for broadleaf weeds in crops such as soybeans, peanuts, and cotton.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids. By inhibiting ACC, this compound prevents the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity to mammals and birds. It has a low potential for bioaccumulation and does not persist in the environment. However, it has been found to be toxic to aquatic organisms such as fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It can also be hazardous to health and safety if not handled properly.
Orientations Futures
There are several future directions for the research of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid. In the pharmaceutical industry, further studies can be conducted to explore the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders. In the agricultural industry, research can be conducted to develop more effective and environmentally friendly herbicides based on the structure of this compound. In the material science field, research can be conducted to explore the potential of this compound as a liquid crystal material for electronic displays. Additionally, further studies can be conducted to investigate the potential of this compound as a scaffold for the development of novel drugs.
Applications De Recherche Scientifique
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
In the agricultural industry, this compound has been studied for its selective herbicidal activity against broadleaf weeds. It has been found to be effective in controlling weeds such as pigweeds, morningglories, and waterhemp. This compound has also been studied for its potential use in the development of herbicide-resistant crops.
In the material science field, this compound has been studied for its potential use in the development of liquid crystals. It has been found to exhibit liquid crystalline behavior, which makes it a potential candidate for use in electronic displays.
Propriétés
IUPAC Name |
3-[3-chloro-4-(2-methylpropoxy)phenyl]-2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9(2)8-19-13-4-3-10(6-12(13)15)5-11(7-16)14(17)18/h3-4,6,9,11H,5,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBESQQMZAUTTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC(C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)
![N-(2-furylmethyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3940154.png)


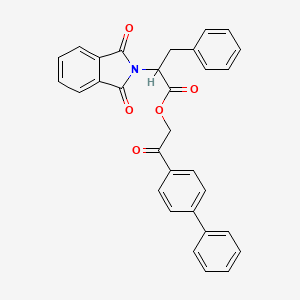
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B3940185.png)

![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)
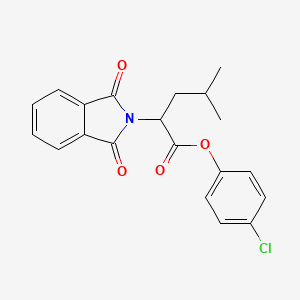
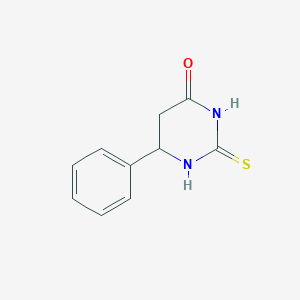
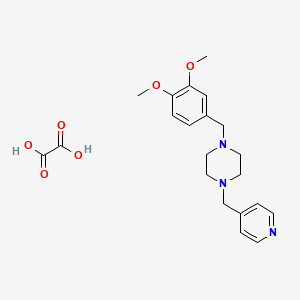
![N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine](/img/structure/B3940212.png)

